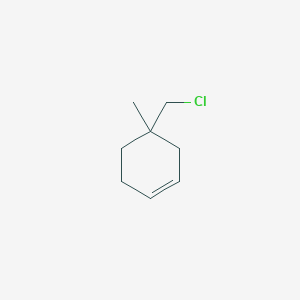
4-(Chloromethyl)-4-methylcyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-4-methylcyclohex-1-ene is an organic compound characterized by a cyclohexene ring with a chloromethyl and a methyl group attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-methylcyclohex-1-ene typically involves the chloromethylation of 4-methylcyclohex-1-ene. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂). The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer chloromethylating agents and optimized reaction conditions can enhance yield and reduce the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-4-methylcyclohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the double bond can yield saturated cyclohexane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products
Substitution: Formation of azides, ethers, or thioethers.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of cyclohexane derivatives.
Applications De Recherche Scientifique
4-(Chloromethyl)-4-methylcyclohex-1-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.
Material Science: Utilized in the preparation of polymers and advanced materials.
Industrial Chemistry: Employed in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)-4-methylcyclohex-1-ene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify the molecular structure.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylcyclohex-1-ene: Lacks the chloromethyl group, making it less reactive towards nucleophiles.
4-(Bromomethyl)-4-methylcyclohex-1-ene: Similar structure but with a bromomethyl group, which is more reactive than the chloromethyl group.
4-(Hydroxymethyl)-4-methylcyclohex-1-ene: Contains a hydroxymethyl group, making it more hydrophilic and reactive towards electrophiles.
Uniqueness
4-(Chloromethyl)-4-methylcyclohex-1-ene is unique due to the presence of both a chloromethyl and a methyl group on the same carbon atom, providing a versatile platform for various chemical transformations
Propriétés
Formule moléculaire |
C8H13Cl |
|---|---|
Poids moléculaire |
144.64 g/mol |
Nom IUPAC |
4-(chloromethyl)-4-methylcyclohexene |
InChI |
InChI=1S/C8H13Cl/c1-8(7-9)5-3-2-4-6-8/h2-3H,4-7H2,1H3 |
Clé InChI |
WLQSEDQRZDXGDQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC=CC1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(Difluoromethyl)-2-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13197922.png)

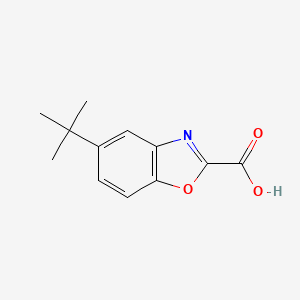
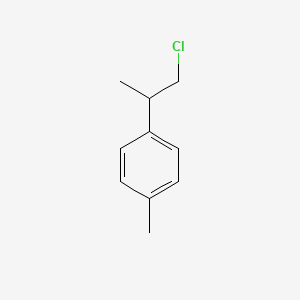


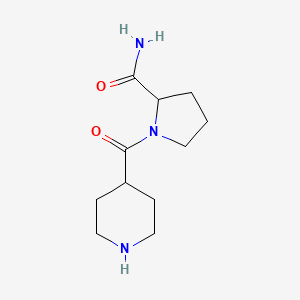
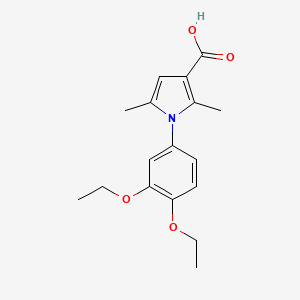

![1-Isocyanato-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B13197975.png)


